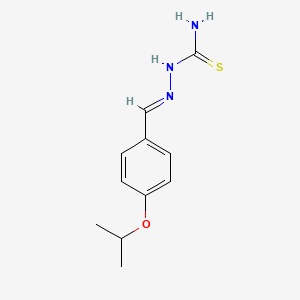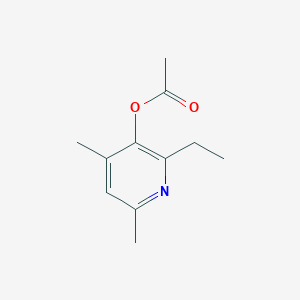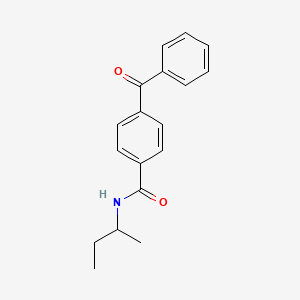![molecular formula C16H28N2O5 B3832915 1-Amino-3-[2-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]-methylamino]ethoxy]propan-2-ol](/img/structure/B3832915.png)
1-Amino-3-[2-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]-methylamino]ethoxy]propan-2-ol
Descripción general
Descripción
1-Amino-3-[2-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]-methylamino]ethoxy]propan-2-ol is a complex organic compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique structure, which includes multiple functional groups that contribute to its diverse chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-[2-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]-methylamino]ethoxy]propan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-(4-methoxyphenoxy)ethanol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with methylamine to introduce the amino group. Finally, the resulting compound undergoes a reaction with 1,3-diaminopropan-2-ol to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-3-[2-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]-methylamino]ethoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
1-Amino-3-[2-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]-methylamino]ethoxy]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-[2-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]-methylamino]ethoxy]propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Carvedilol: A non-selective beta-blocker with similar structural features, used in the treatment of cardiovascular diseases.
Propranolol: Another beta-blocker with a simpler structure, used for similar therapeutic purposes.
Uniqueness
1-Amino-3-[2-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]-methylamino]ethoxy]propan-2-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
1-amino-3-[2-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]-methylamino]ethoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O5/c1-18(7-8-22-11-13(19)9-17)10-14(20)12-23-16-5-3-15(21-2)4-6-16/h3-6,13-14,19-20H,7-12,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAWOOQXONKQHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOCC(CN)O)CC(COC1=CC=C(C=C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(prop-2-enylsulfamoyl)naphthalen-1-yl]benzamide](/img/structure/B3832847.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}-1-naphthyl)benzamide](/img/structure/B3832848.png)
![2-(2,4-dihydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B3832856.png)
![2-[(2-oxo-1H-indol-3-ylidene)methyl]-3-phenylquinazolin-4-one](/img/structure/B3832857.png)

![[8,8-dimethyl-1-(2-propyn-1-yl)-9-oxa-1,4-diazaspiro[5.5]undec-4-yl]acetonitrile](/img/structure/B3832872.png)
![2-[(3,4-dihydro-1H-isochromen-1-ylcarbonyl)oxy]-N,N,N-trimethylethanaminium iodide](/img/structure/B3832886.png)
![N-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B3832899.png)

![7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carbothioamide](/img/structure/B3832909.png)

![5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B3832923.png)


